2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride

Serotonin transporter (SERT) Species-selective pharmacology Transmembrane domain I recognition

2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine hydrochloride (CAS 1087761-52-1), also referred to as 7-benzyloxytryptamine (7-BT) hydrochloride, belongs to the tryptamine class of indole derivatives, characterized by a benzyloxy substituent at the 7-position of the indole ring. The free-base form (CAS 31677-75-5) has a molecular formula of C₁₇H₁₈N₂O and a molecular weight of 266.34 g/mol, while the hydrochloride salt has a molecular weight of approximately 302.8 g/mol.

Molecular Formula C17H19ClN2O
Molecular Weight 302.8
CAS No. 1087761-52-1
Cat. No. B2770191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride
CAS1087761-52-1
Molecular FormulaC17H19ClN2O
Molecular Weight302.8
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN.Cl
InChIInChI=1S/C17H18N2O.ClH/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13;/h1-8,11,19H,9-10,12,18H2;1H
InChIKeyPGDZTBNFBQLJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine Hydrochloride (CAS 1087761-52-1): Compound Class and Procurement-Relevant Characteristics


2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine hydrochloride (CAS 1087761-52-1), also referred to as 7-benzyloxytryptamine (7-BT) hydrochloride, belongs to the tryptamine class of indole derivatives, characterized by a benzyloxy substituent at the 7-position of the indole ring [1]. The free-base form (CAS 31677-75-5) has a molecular formula of C₁₇H₁₈N₂O and a molecular weight of 266.34 g/mol, while the hydrochloride salt has a molecular weight of approximately 302.8 g/mol . This compound is a regioisomer of the more extensively studied 5-benzyloxytryptamine (5-BT), with the substitution position on the indole scaffold governing its distinct pharmacological fingerprint across serotonin transporter (SERT), serotonin receptor subtypes, and the TRPM8 ion channel [2].

Why 7-Benzyloxytryptamine Hydrochloride Cannot Be Substituted with In-Class Tryptamine Analogs Without Loss of Pharmacological Specificity


Tryptamine derivatives with identical core scaffolds but differing substitution patterns exhibit profound, quantifiable divergence in target engagement. The position of the benzyloxy moiety on the indole ring—7-position versus 5-position—is not a minor structural variation but a critical determinant of SERT species selectivity, TRPM8 antagonist potency, and serotonin receptor subtype bias [1]. Data from the Adkins et al. (2001) study demonstrate that 7-substituted tryptamines engage SERT through a distinct transmembrane domain I (TMD I) recognition mechanism involving residue Y95 in human SERT, a pharmacophore feature not shared by 4-substituted or β-substituted analogs [1]. Furthermore, the 7-benzyloxy regioisomer exhibits an approximately 13.5-fold difference in TRPM8 antagonist IC₅₀ compared to the 5-benzyloxy regioisomer, as documented in the Therapeutic Target Database [2]. These position-dependent pharmacological differences mean that generic substitution of 7-BT hydrochloride with 5-BT, 7-methyltryptamine, or unsubstituted tryptamine would fundamentally alter—and likely compromise—the experimental outcomes in SERT structure-function studies, TRPM8 channel research, or serotonergic probe applications.

Quantitative Differentiation Evidence for 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine Hydrochloride Against Closest Analogs


Human vs. Drosophila SERT Species-Selective Inhibition: 7-BT Ki Values Compared to 5-HT

7-BT exhibits species-selective inhibition of the serotonin transporter (SERT), with a 4-fold higher potency at Drosophila SERT (dSERT) compared to human SERT (hSERT). In contrast, the endogenous substrate 5-HT (serotonin) is equipotent at both species variants [1]. This species selectivity is mediated by residue Y95 in human SERT TMD I, as demonstrated by site-directed mutagenesis: the Y95F mutation in hSERT increases 7-BT potency (Ki = 0.17 μM), nearly recapitulating dSERT-level affinity (Ki = 0.32 μM) [1].

Serotonin transporter (SERT) Species-selective pharmacology Transmembrane domain I recognition

TRPM8 Antagonist Potency: 7-Benzyloxy vs. 5-Benzyloxy Regioisomer Comparison

The 7-benzyloxy regioisomer (7-BT) is a significantly weaker TRPM8 antagonist compared to the 5-benzyloxy regioisomer (5-BT). According to TRPM8 target validation data in the Therapeutic Target Database, 7-BT exhibits an IC₅₀ of 8930 nM, whereas 5-BT shows an IC₅₀ of 660 nM under comparable assay conditions [1]. This represents an approximately 13.5-fold difference in potency attributable solely to the position of the benzyloxy substituent on the indole ring.

TRPM8 ion channel Regioisomeric selectivity Antagonist potency ranking

Transporter Selectivity Profile: SERT Preference Over NET and DAT

7-BT demonstrates a favorable selectivity window for SERT over the norepinephrine transporter (NET) and dopamine transporter (DAT), with inhibitory IC₅₀ values exceeding 10 μM at both NET and DAT . While a direct head-to-head comparator within the same study is not available for NET/DAT, 5-BT is characterized primarily as a 5-HT₁D/₁B receptor agonist and is described as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with broader monoamine activity . This suggests that 7-BT provides a more SERT-focused pharmacological tool compared to 5-BT's broader monoaminergic profile.

Monoamine transporter selectivity SERT vs NET vs DAT Off-target profiling

Serotonin Receptor Subtype Binding: 7-BT 5-HT₁D Affinity Range

7-BT demonstrates notable binding affinity at 5-HT₁D receptors, with reported pKi values ranging from 6.5 to 7.2 (corresponding to Ki values of approximately 316 nM to 63 nM) . While 5-BT is described as a relatively selective 5-HT₁D/₁B agent with an IC₅₀ of approximately 40 nM in functional assays , 7-BT's affinity range positions it as a moderately potent 5-HT₁D ligand. The receptor binding profile of 7-BT also extends to 5-HT₂ and 5-HT₆ subtypes , whereas 5-BT's primary selectivity is for 5-HT₁D/₁B with reduced affinity at 5-HT₂ receptors (IC₅₀ > 470 nM) , indicating complementary but distinct receptor subtype fingerprints between the two regioisomers.

5-HT1D receptor Serotonin receptor binding pKi affinity

Physicochemical and Formulation Differentiation: Hydrochloride Salt vs. Free Base

The target compound is supplied as the hydrochloride salt (CAS 1087761-52-1, MW ≈ 302.8 g/mol), which confers distinct physicochemical advantages over the free base form (CAS 31677-75-5, MW = 266.34 g/mol) . The hydrochloride salt typically provides enhanced aqueous solubility and improved solid-state stability compared to the free base, which is critical for reproducible in vitro assay preparation. While the free base form of 7-BT and the hydrochloride salt of 5-BT (CAS 20776-45-8 for the free base) are both commercially available, procurement of the pre-formed hydrochloride salt eliminates the need for in situ salt preparation and reduces lot-to-lot variability in dissolution behavior .

Salt form selection Aqueous solubility Hydrochloride salt advantage

Recommended Research Application Scenarios for 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine Hydrochloride Based on Quantitative Differentiation Evidence


SERT Transmembrane Domain I Structure-Function Studies Using Species-Selective Pharmacology

7-BT hydrochloride is the probe of choice for investigating the role of SERT TMD I residue Y95 (human) / F90 (Drosophila) in substrate recognition. The compound's 4-fold species selectivity between hSERT and dSERT—quantified as Ki values of 1.3 μM (hSERT) vs. 0.32 μM (dSERT)—provides a measurable pharmacological window that is abolished by the Y95F mutation [1]. This property is not shared by 5-HT, 7-methyltryptamine (7-MT), or 4-hydroxytryptamine (4-HT), which are equipotent across species variants, making 7-BT uniquely informative for mutagenesis-based SERT structure-function experiments [1]. Researchers should use 7-BT hydrochloride at concentrations spanning 0.1–10 μM to fully capture the species-dependent inhibition range in parallel hSERT/dSERT transport assays.

TRPM8 Channel Pharmacology: Low-Potency Control Compound for Antagonist Screening Cascades

With a TRPM8 antagonist IC₅₀ of 8930 nM—approximately 13.5-fold weaker than 5-BT (IC₅₀ = 660 nM)—7-BT serves as an ideal low-potency control or selectivity counter-screen compound in TRPM8 antagonist discovery programs [2]. When screening novel TRPM8 antagonists, 7-BT provides a benchmark for the lower boundary of structure-activity relationships within the benzyloxytryptamine chemotype. Its regioisomeric relationship to the more potent 5-BT allows medicinal chemists to directly attribute potency differences to the benzyloxy substitution position, informing scaffold optimization strategies [2].

Serotonergic Profiling Studies Requiring SERT-Focused Activity with Minimal NET/DAT Interference

For neuropharmacology experiments where SERT-mediated effects must be isolated from norepinephrine and dopamine transporter contributions, 7-BT hydrochloride offers a documented selectivity window: SERT Ki = 1.3 μM vs. NET and DAT IC₅₀ values > 10 μM (>7.7-fold selectivity) . This contrasts with 5-BT, which is classified as a triple monoamine releasing agent (SNDRA) and therefore engages NET and DAT more prominently . In experimental designs such as serotonin release assays, synaptosomal uptake studies, or in vivo microdialysis where dopaminergic or noradrenergic confounds must be minimized, 7-BT provides a cleaner serotonergic tool compound.

Regioisomeric Probe Pair Studies: 7-BT vs. 5-BT for Positional SAR Exploration

The 7-BT/5-BT regioisomeric pair constitutes a powerful tool set for teaching or investigating the impact of indole substitution position on polypharmacology. Researchers can design paired experiments contrasting the two regioisomers across multiple targets—SERT (7-BT Ki: 1.3 μM hSERT; 5-BT data limited for SERT), TRPM8 (7-BT IC₅₀: 8930 nM vs. 5-BT IC₅₀: 660 nM), and 5-HT receptor subtypes (7-BT: broad 5-HT₁D/₂/₆ coverage; 5-BT: selective 5-HT₁D/₁B with reduced 5-HT₂ affinity) [1][2]. This head-to-head regioisomeric comparison uniquely illustrates how a single positional change on the indole scaffold redirects pharmacological activity across multiple target classes, making the pair valuable for chemical biology education and early-stage drug discovery training datasets.

Quote Request

Request a Quote for 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.